molecular formula C23H29N3O3 B12755693 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide CAS No. 119282-47-2

2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide

Cat. No.: B12755693
CAS No.: 119282-47-2
M. Wt: 395.5 g/mol
InChI Key: UFYLEEPMGYUVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzamide core, an indole moiety, and a tert-butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives.

    Attachment of the Tert-Butylamino Group: The tert-butylamino group can be introduced through nucleophilic substitution reactions, often using tert-butylamine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups within the benzamide core, potentially converting them to alcohols.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Dimethylamino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide
  • 2-(3-(Diethylamino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide

Uniqueness

The uniqueness of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide lies in its specific tert-butylamino group, which may confer distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.

Properties

CAS No.

119282-47-2

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

2-[3-(tert-butylamino)-2-hydroxypropoxy]-N-(1-methylindol-4-yl)benzamide

InChI

InChI=1S/C23H29N3O3/c1-23(2,3)24-14-16(27)15-29-21-11-6-5-8-18(21)22(28)25-19-9-7-10-20-17(19)12-13-26(20)4/h5-13,16,24,27H,14-15H2,1-4H3,(H,25,28)

InChI Key

UFYLEEPMGYUVED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C(=O)NC2=C3C=CN(C3=CC=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.